N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-(2-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This scaffold is frequently explored in medicinal chemistry due to its versatility in binding to biological targets, particularly bromodomains like BRD4, which are implicated in transcriptional regulation and cancer progression . The compound’s structure includes two critical substituents:
Properties
Molecular Formula |
C13H10F3N5O |
|---|---|
Molecular Weight |
309.25 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H10F3N5O/c1-22-9-5-3-2-4-8(9)17-10-6-7-11-18-19-12(13(14,15)16)21(11)20-10/h2-7H,1H3,(H,17,20) |
InChI Key |
XVSWLHHTLZFLMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NN3C(=NN=C3C(F)(F)F)C=C2 |
Origin of Product |
United States |
Biological Activity
Overview
N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound notable for its diverse biological activities. This compound features a trifluoromethyl group and a triazolopyridazine ring, which contribute to its potential therapeutic applications. The compound has been studied for various biological effects, particularly in the context of cancer treatment and enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, facilitating interactions with target proteins. The triazolopyridazine ring contributes to structural stability and may modulate receptor signaling pathways or inhibit enzymatic activity.
In Vitro Studies
Recent studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For example:
- Cytotoxicity against Cancer Cell Lines : The compound exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 1.06 μM to 2.73 μM . These values indicate potent activity compared to established chemotherapeutics.
Table 1: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the methoxy group and the trifluoromethyl moiety significantly influence the biological activity of the compound. The trifluoromethyl group not only enhances lipophilicity but also increases the ability to form hydrogen bonds with target receptors, thereby improving binding affinity and biological efficacy .
Case Studies
In a detailed pharmacological study, derivatives of triazolo-pyridazine were synthesized and evaluated for their inhibitory activity against c-Met kinase, a critical target in cancer therapy. The most promising compounds demonstrated comparable inhibitory activity to Foretinib, a known c-Met inhibitor . This highlights the potential of this compound as a candidate for further development in oncology.
Scientific Research Applications
Biological Activities
Research has indicated that N-(2-methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine exhibits significant potential in several therapeutic areas:
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its mechanism of action is often linked to the inhibition of specific protein kinases involved in cell survival and proliferation. For instance, studies suggest that it targets serine/threonine-protein kinases such as pim-1 kinase, which is crucial in cancer cell growth regulation.
Anticancer Properties
This compound has been evaluated for its anticancer effects. It has demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to inhibit cancer cell proliferation through kinase inhibition presents a viable pathway for drug development in oncology .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different biological contexts:
Comparison with Similar Compounds
Structural and Functional Group Variations
The triazolo[4,3-b]pyridazine core is a common scaffold in the evidence, with substituents dictating pharmacological and physicochemical properties. Key analogs and their distinctions are summarized below:
Table 1: Comparison of Triazolo[4,3-b]Pyridazine Derivatives
Key Observations:
- Trifluoromethyl vs. Methyl : Trifluoromethyl at position 3 (e.g., Compound 6) improves BRD4 binding affinity compared to methyl (Compound 7) due to enhanced hydrophobic and dipole interactions .
- Substituent Position : Para-methoxy (Compound 18) vs. ortho-methoxy (Target Compound) alters steric bulk and electronic effects. Para-substitution often improves solubility, while ortho-substitution may hinder binding in certain pockets .
- Indole Derivatives : Compounds with indole-ethylamine side chains (e.g., Compound 6) show strong BRD4 inhibition, suggesting the target compound’s 2-methoxyphenyl group may trade potency for selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
